molecular formula C21H24N2O3S B2354761 N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-32-0

N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2354761
CAS No.: 896358-32-0
M. Wt: 384.49
InChI Key: WBFBGAHGYJJPLJ-UHFFFAOYSA-N
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Description

N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a mesityl group, a sulfonamide group, and a hexahydropyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydropyridoquinoline core through a cyclization reaction. The mesityl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the sulfonamide group is added through a sulfonation reaction followed by amide formation.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized mesityl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-mesityl-3-oxo-1,2,3,5,6,7-hexahydroquinoline-9-sulfonamide: Lacks the pyrido ring, resulting in different chemical properties.

    N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxamide: Contains a carboxamide group instead of a sulfonamide group, affecting its reactivity and biological activity.

Uniqueness: N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific combination of functional groups and its hexahydropyridoquinoline core

Properties

IUPAC Name

2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-13-9-14(2)20(15(3)10-13)22-27(25,26)18-11-16-5-4-8-23-19(24)7-6-17(12-18)21(16)23/h9-12,22H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFBGAHGYJJPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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